molecular formula C19H24N2O3 B4239348 2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide

2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide

Cat. No. B4239348
M. Wt: 328.4 g/mol
InChI Key: JHBWZJNHFYYHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide, also known as AEM-28, is a chemical compound that has gained attention in the scientific community due to its potential use in medical research.

Mechanism of Action

The exact mechanism of action of 2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in inflammation and pain. It has also been shown to have an effect on the immune system, potentially modulating the activity of immune cells involved in inflammation.
Biochemical and Physiological Effects:
2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins that contribute to inflammation and pain. 2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide has also been found to modulate the activity of immune cells, potentially reducing inflammation and promoting tissue repair.

Advantages and Limitations for Lab Experiments

2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in large quantities. It has also been shown to have low toxicity, making it a safe compound to use in animal studies. However, there are also some limitations to its use. Its exact mechanism of action is not fully understood, and further research is needed to elucidate its effects on different cell types and in different disease models.

Future Directions

There are several potential future directions for research on 2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide. One area of interest is its potential use in cancer treatment, particularly in combination with other therapies. Another area of research is its potential use in the treatment of chronic pain and inflammation, where it may be able to provide a safer and more effective alternative to current treatments. Further studies are also needed to fully understand the mechanism of action of 2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide, and to identify any potential side effects or limitations to its use.

Scientific Research Applications

2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide has been studied for its potential use as a therapeutic agent in various medical conditions, including cancer, inflammation, and pain. It has been found to have anti-inflammatory properties, and may also have analgesic effects. 2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide has been shown to be effective in reducing tumor growth in animal models of cancer, and may have potential for use in cancer treatment.

properties

IUPAC Name

2-[4-(ethylaminomethyl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-4-20-12-15-9-10-17(18(11-15)23-3)24-13-19(22)21-16-8-6-5-7-14(16)2/h5-11,20H,4,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBWZJNHFYYHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(ethylaminomethyl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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